
3,4-Dimethoxyphenylacetonitrile
Overview
Description
3,4-Dimethoxyphenylacetonitrile (CAS: 93-17-4) is a nitrile derivative with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . It is a white to pale-yellow crystalline solid (melting point: 63–67°C) , though discrepancies in color (e.g., "white solid" in synthetic procedures ) may arise from purity differences. The compound is characterized by a benzene ring with methoxy groups at the 3- and 4-positions and a nitrile group on the adjacent carbon.
Mechanism of Action
(3,4-Dimethoxyphenyl)acetonitrile, also known as 3,4-Dimethoxyphenylacetonitrile or Homoveratronitrile, is a chemical compound with the formula (CH3O)2C6H3CH2CN
. This compound has been used in various chemical syntheses and has potential implications in pharmacology.
Target of Action
It is often used as an intermediate in the synthesis of other compounds .
Mode of Action
The exact mode of action of (3,4-Dimethoxyphenyl)acetonitrile is not well-documented. It is primarily used as a chemical intermediate in the synthesis of other compounds. For instance, it has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .
Biochemical Pathways
It has been used in the preparation of modified diterpene (±) nimbidiol, which relies on a sulfenium ion promoted polyene cyclization .
Result of Action
Its primary use as a chemical intermediate suggests that its effects are likely dependent on the final compounds it helps synthesize .
Action Environment
It is known to be insoluble in water and soluble in methanol , which could influence its behavior in different environments.
Biological Activity
3,4-Dimethoxyphenylacetonitrile (CAS No. 93-17-4), also known as homoveratronitrile, is a compound with a molecular formula of CHNO and a molecular weight of 177.2 g/mol. This compound has gained attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by its white to almost white crystalline form. It has been utilized in various chemical syntheses, including the preparation of modified diterpenes and as an impurity in the muscle relaxant verapamil .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. A notable investigation involved the synthesis of derivatives based on this compound that demonstrated potent anti-tubulin activity. These derivatives were evaluated against a range of human cancer cell lines, revealing promising results:
- Cell Lines Tested : The compound's derivatives were tested against leukemia (MV4-11), breast (MCF7), prostate (PC-3), and colon cancer cell lines.
- Growth Inhibition : The GI values (concentration required for 50% growth inhibition) for several derivatives ranged from <0.01 µM to 0.022 µM across different cell lines .
Cell Line | GI (µM) |
---|---|
MV4-11 (Leukemia) | 0.044 |
MCF7 (Breast) | 0.016 |
PC-3 (Prostate) | <0.01 |
DU-145 (Prostate) | <0.01 |
This data suggests that compounds derived from this compound may interact effectively with tubulin, inhibiting its polymerization and thereby preventing cancer cell proliferation.
The biological activity of this compound is largely attributed to its structural features that facilitate interaction with cellular targets. The presence of methoxy groups enhances lipophilicity and may improve membrane permeability, allowing for better cellular uptake .
Studies have shown that compounds with similar structures containing trimethoxyphenyl moieties exhibit strong binding affinities to the colchicine site on tubulin . This interaction disrupts microtubule dynamics, which is crucial for cell division and growth.
Study on Antitumor Activity
A comprehensive study published in the Journal of Medicinal Chemistry investigated the antitumor efficacy of various derivatives of this compound. The researchers synthesized several analogs and performed in vitro assays to evaluate their cytotoxic effects on multiple cancer cell lines. The findings highlighted that certain derivatives significantly reduced cell viability at low concentrations, indicating their potential as lead compounds for further development .
Synthesis and Characterization
The synthesis of this compound has been documented in various literature sources. For instance, it can be synthesized via the reaction of benzyl chloride with sodium cyanide in dipolar aprotic solvents . Characterization techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds .
Scientific Research Applications
Synthesis of 3,4-Dimethoxyphenylacetonitrile
The synthesis of DMACN typically involves a multi-step process that includes decarboxylation, aldoxime formation, and dehydration reactions. A notable method described in a patent involves using 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate as a precursor. The process is characterized by:
- Decarboxylation : Converting the precursor compound to 3,4-dimethoxyphenylacetaldehyde.
- Aldoxime Reaction : Reacting with hydroxylamine hydrochloride to form the corresponding aldoxime.
- Dehydration : Using a phase-transfer catalyst to yield DMACN with high purity and yield (over 80%) .
Biological Activities
DMACN exhibits various biological activities that make it an interesting subject for research:
- Antimicrobial Activity : Studies have shown that derivatives of DMACN possess significant antimicrobial properties against Gram-positive bacteria. For instance, synthesized derivatives were tested for their efficacy against various microorganisms .
- Enzyme Inhibition : Similar compounds have been investigated for their potential to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have implications for mood regulation and treatment of depression .
- Anticancer Properties : Research has indicated that DMACN and its analogs can exhibit anticancer activity. A study evaluated a series of heterocyclic analogs derived from DMACN against a panel of human cancer cell lines, demonstrating potential for further development as anticancer agents .
Industrial Applications
In addition to its biological significance, DMACN finds applications in various industrial sectors:
- Pharmaceuticals : As an intermediate in the synthesis of complex organic molecules, DMACN is crucial in developing new drugs targeting specific diseases .
- Agrochemicals : Its chemical properties make it suitable for use in the formulation of agrochemicals that enhance crop protection and yield .
- Specialty Chemicals : DMACN is utilized in producing specialty chemicals and advanced materials with tailored properties for specific applications .
Case Studies
Several case studies highlight the practical applications and effectiveness of DMACN:
-
Antimicrobial Activity Study :
- Researchers synthesized several derivatives of DMACN and tested their antimicrobial efficacy. Results indicated significant activity against various pathogens, suggesting potential for development into therapeutic agents .
- Cancer Treatment Research :
-
Enzyme Inhibition Investigation :
- The potential of DMACN as a MAO inhibitor was explored through biochemical assays. The findings suggested that compounds with similar structures could effectively modulate neurotransmitter levels, opening avenues for treating mood disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4-dimethoxyphenylacetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound is commonly synthesized via nucleophilic substitution or cyanide displacement reactions. For example, demethylation of 3,4-methylenedioxyphenylacetonitrile (CAS 4439-02-5) using HCl/pyridine achieves high yields (~90%) . Optimization involves controlling stoichiometry, temperature (e.g., reflux in aprotic solvents), and catalyst selection (e.g., K₂CO₃ for acid scavenging). Purification via recrystallization (e.g., using ethanol) ensures >98% purity, as noted in safety data sheets .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Avoid inhalation by using fume hoods .
- First Aid : For ingestion, immediately rinse the mouth and seek medical attention. For skin contact, wash with soap and water for 15 minutes .
- Storage : Store in a cool, dry place away from oxidizers. Degradation over time may increase hazard potential, so avoid long-term storage .
Q. How can researchers verify the purity of this compound, and what analytical techniques are recommended?
- Methodological Answer :
- Gas Chromatography (GC) : Used to confirm >98% purity, as per supplier specifications .
- Melting Point Analysis : The pure compound melts at 62–64°C; deviations indicate impurities .
- Spectroscopy : Compare IR and UV-Vis spectra with reference data (e.g., NIST Chemistry WebBook) to validate structural integrity .
Advanced Research Questions
Q. How can contradictions in reported thermal properties (e.g., melting points) be resolved during experimental design?
- Methodological Answer : Discrepancies in melting points (e.g., 62–64°C vs. 38.67°C in phase-change studies) arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to analyze phase transitions and thermogravimetric analysis (TGA) to assess thermal stability. Ensure consistent crystallization solvents and annealing conditions to minimize variability .
Q. What strategies are effective for resolving synthetic challenges in derivatizing this compound for pharmaceutical intermediates?
- Methodological Answer :
- Hydroxyl Protection : Use benzyl ethers or silyl groups to protect reactive sites during nitration or reductive cyclization steps .
- Catalytic Hydrogenation : Optimize Pd/C or Raney Ni catalysts under controlled H₂ pressure to reduce nitriles to amines without over-reduction .
- Computational Modeling : Employ tools like AI-driven synthesis planners (e.g., Reaxys, Pistachio) to predict feasible routes and avoid dead-end reactions .
Q. How can spectroscopic data (e.g., NMR, MS) be interpreted to confirm structural assignments and detect byproducts?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include methoxy groups at δ ~3.8 ppm (singlet) and aromatic protons at δ ~6.8–7.2 ppm (multiplet). Deuterated solvents (e.g., CDCl₃) reduce interference .
- Mass Spectrometry (MS) : The molecular ion peak (m/z 177.2) should dominate. Fragmentation patterns (e.g., loss of –CN group at m/z 134) confirm the nitrile moiety .
- Contaminant Detection : Use high-resolution MS (HRMS) to identify trace impurities (e.g., residual solvents or oxidation byproducts) .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation behavior and partition coefficients (logP) using software like Gaussian or GROMACS .
- Density Functional Theory (DFT) : Calculate vibrational frequencies (IR) and electronic transitions (UV-Vis) to align with experimental spectra .
- Thermodynamic Predictions : Tools like COSMOtherm estimate heat capacities (Cp) and phase-change enthalpies, critical for process scaling .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational heat capacity values?
- Methodological Answer : Discrepancies often arise from phase-change interference (e.g., solid-to-liquid transitions near 38.67°C). Use modulated DSC to separate reversible (Cp) and non-reversible (kinetic) thermal events. Validate computational models (e.g., "true" molecular volume calculations) against interpolated data at stable temperature ranges (e.g., 298–310 K) .
Comparison with Similar Compounds
Key Properties:
- Solubility : Readily soluble in organic solvents like toluene and THF .
- Synthesis : Produced via chloromethylation/cyanidation of veratrole (1,2-dimethoxybenzene) or through oxime intermediates .
- Applications : A critical intermediate in pharmaceuticals, including the synthesis of papaverine (a vasodilator) , xylopinine (an alkaloid) , and coronary vasodilators .
Comparison with Structurally Similar Compounds
2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
- Structure : Features a branched methyl group on the carbon chain.
- Synthesis : Alkylation of 3,4-dimethoxyphenylacetonitrile with 2-bromopropane using TEBA as a phase-transfer catalyst (yield: 82% ) .
- No reported melting point, but likely higher due to increased molecular weight.
1,2-Dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane
- Structure : Dimer formed via radical coupling of two this compound units.
- Synthesis : Reaction with di-t-butyl peroxide in refluxing t-butylbenzene (yield: 70% ) .
- Key Differences: Higher molecular weight (350.37 g/mol) and extended conjugation. Reduced solubility in polar solvents due to nonpolar aromatic stacking.
3,5-Dimethoxyphenylacetonitrile
- Structure : Positional isomer with methoxy groups at 3- and 5-positions.
- Properties : Melting point 70–75°C , slightly higher than the 3,4-isomer, likely due to differences in crystal packing.
- Applications : Used in drug, dye, and pesticide synthesis , but less prevalent in alkaloid synthesis compared to the 3,4-isomer.
2-(3,4-Dimethoxyphenyl)-1-(2,4,5-trihydroxyphenyl)ethanone
- Structure : Ketone derivative synthesized via Hoesch reaction with pyrogallol.
- Properties : Melting point 174°C , significantly higher than the parent nitrile due to hydrogen bonding from hydroxyl groups.
- Applications : Intermediate in fine chemicals and reference standards .
Data Tables
Critical Analysis of Discrepancies
- Melting Point Variation : reports a melting point of 38.67°C for this compound, conflicting with authoritative sources . This may stem from measurement errors or polymorphic forms.
- Color Differences : Descriptions range from "white solid" to "pale-yellow crystalline" , likely due to purity levels or synthetic conditions.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLSUMISAQDOOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239220 | |
Record name | (3,4-Dimethoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239220 | |
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Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 3,4-Dimethoxyphenylacetonitrile | |
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CAS No. |
93-17-4 | |
Record name | 3,4-Dimethoxybenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4-Dimethoxyphenylacetonitrile | |
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Record name | Homoveratronitrile | |
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Record name | (3,4-Dimethoxyphenyl)acetonitrile | |
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Record name | 3,4-dimethoxyphenylacetonitrile | |
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Record name | HOMOVERATRONITRILE | |
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Retrosynthesis Analysis
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